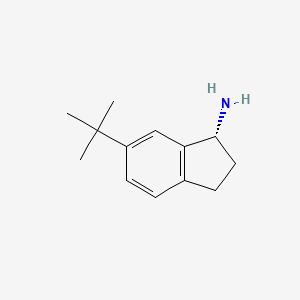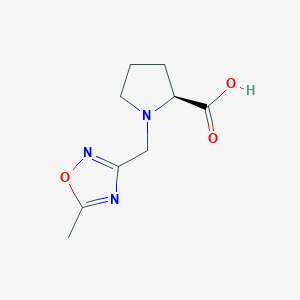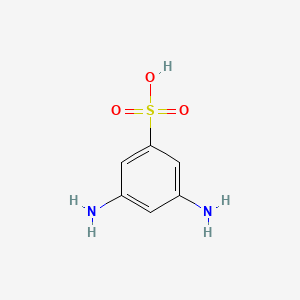
3,5-diaminobenzenesulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diaminobenzenesulfonic acid is an organic compound with the molecular formula C6H8N2O3S. It is characterized by the presence of two amino groups (-NH2) and a sulfonic acid group (-SO3H) attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Diaminobenzenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 1,3-diaminobenzene with sulfuric acid. The reaction typically occurs at elevated temperatures (100-160°C) and may include the presence of sulfur trioxide (SO3) to enhance the sulfonation process . After the reaction, the product is precipitated by adding water or ice, followed by filtration and washing with dilute sulfuric acid to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing continuous reactors and precise control of reaction conditions. The final product is typically isolated through crystallization or precipitation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Diaminobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups (-NO2) under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of iron catalysts can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Diaminobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of biochemical assays and as a reagent in protein modification studies.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-diaminobenzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in acid-base reactions, while the amino groups can form hydrogen bonds and interact with other functional groups. These interactions enable the compound to act as a catalyst, reagent, or intermediate in various chemical processes .
Comparación Con Compuestos Similares
- 2,4-Diaminobenzenesulfonic acid
- 2,5-Diaminobenzenesulfonic acid
- 3,4-Diaminobenzenesulfonic acid
Comparison: 3,5-Diaminobenzenesulfonic acid is unique due to the specific positioning of its amino and sulfonic acid groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its isomers. For example, 2,4-diaminobenzenesulfonic acid and 2,5-diaminobenzenesulfonic acid have different reactivity patterns and applications due to the variation in the position of functional groups .
Propiedades
Fórmula molecular |
C6H8N2O3S |
|---|---|
Peso molecular |
188.21 g/mol |
Nombre IUPAC |
3,5-diaminobenzenesulfonic acid |
InChI |
InChI=1S/C6H8N2O3S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,7-8H2,(H,9,10,11) |
Clave InChI |
NSWDWUHBMOIGOA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13127509.png)




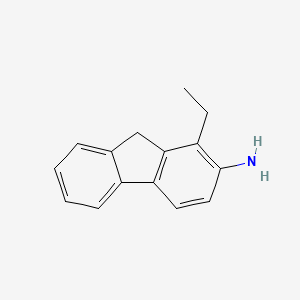
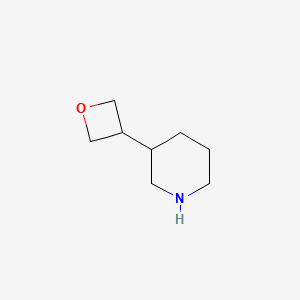
![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)


